3,5-dimethyl-4-((4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole
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Description
3,5-dimethyl-4-((4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C16H25N5O5S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The research on compounds closely related to "3,5-dimethyl-4-((4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole" often focuses on the synthesis of novel heterocyclic compounds due to their potential applications in pharmaceuticals and materials science. For instance, the phase transfer catalyzed synthesis of 3-methyl-4H-pyrazolo[3,4-d]isoxazole from 3,5-dimethyl-4-isoxazolyldiazonium tetrafluoroborate showcases a method for producing heterocyclic compounds with potentially significant biological activities (Rajanarendar et al., 2007). Similarly, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition represents a critical pathway for creating compounds with diverse biological and chemical properties (Rahmouni et al., 2014).
Biological Activities
Research into derivatives of the chemical structure of interest also includes investigations into their biological activities. Studies on pyrazole and isoxazole compounds have revealed a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. For example, regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines highlight the significance of these compounds in medicinal chemistry, showing that they exhibit adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki et al., 2016).
Molecular Structure Analysis
The molecular structure and characterization of these compounds are crucial for understanding their reactivity and potential applications. Studies like the synthesis, characterization, crystal, and molecular structure studies of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol provide valuable insights into the molecular configurations of these compounds, which is essential for their application in drug design and material science (Naveen et al., 2015).
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O5S2/c1-11-15(13(3)19(5)17-11)27(22,23)20-7-6-8-21(10-9-20)28(24,25)16-12(2)18-26-14(16)4/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAVOOHYFSIXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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